molecular formula C11H13BrO3 B5764659 3-bromophenyl isobutyl carbonate CAS No. 5406-69-9

3-bromophenyl isobutyl carbonate

Cat. No. B5764659
CAS RN: 5406-69-9
M. Wt: 273.12 g/mol
InChI Key: BGVXUCZFFMKOEG-UHFFFAOYSA-N
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Description

3-bromophenyl isobutyl carbonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments. In

Mechanism of Action

The mechanism of action of 3-bromophenyl isobutyl carbonate is not fully understood. However, it is believed to act as a nucleophile in various reactions, including the formation of esters and amides. This compound has also been shown to exhibit antimicrobial activity, although the exact mechanism of this activity is not clear.
Biochemical and Physiological Effects:
3-bromophenyl isobutyl carbonate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of certain bacterial strains, including Staphylococcus aureus and Escherichia coli. This compound has also been shown to exhibit antioxidant activity and may have potential applications in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromophenyl isobutyl carbonate in laboratory experiments is its high purity and yield. This compound is also relatively easy to synthesize and has a low toxicity profile. However, one limitation of using this compound is its limited solubility in certain solvents, which may affect its use in certain reactions.

Future Directions

There are several future directions for the study of 3-bromophenyl isobutyl carbonate. One potential direction is the development of new synthetic methods for the preparation of this compound. Another potential direction is the study of its potential applications in the development of new drugs and pharmaceuticals. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 3-bromophenyl isobutyl carbonate involves the reaction of 3-bromophenol with isobutyl chloroformate in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with a nucleophile to obtain the final product. This method has been optimized to yield high purity and high yields of the compound.

Scientific Research Applications

3-bromophenyl isobutyl carbonate has been studied for its potential applications in various fields. In the field of organic synthesis, this compound has been used as a reagent for the preparation of various compounds, including biologically active molecules. It has also been studied for its potential use in the development of new drugs and pharmaceuticals.

properties

IUPAC Name

(3-bromophenyl) 2-methylpropyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-8(2)7-14-11(13)15-10-5-3-4-9(12)6-10/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVXUCZFFMKOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)OC1=CC(=CC=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80968896
Record name 3-Bromophenyl 2-methylpropyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80968896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromophenyl 2-methylpropyl carbonate

CAS RN

5406-69-9
Record name 3-Bromophenyl 2-methylpropyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80968896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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